4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
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Overview
Description
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorenyl, piperazinyl, and benzothiadiazole moieties, which contribute to its diverse chemical behavior and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the individual components. The fluorenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the piperazine ring via cyclization reactions. The sulfonyl group is then attached using sulfonation reactions, and finally, the benzothiadiazole moiety is incorporated through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can introduce various functional groups onto the benzothiadiazole ring .
Scientific Research Applications
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or drug candidate due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of oxidative enzymes or modulation of signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid: Shares the fluorenyl and piperazinyl moieties but differs in the presence of a pyrimidine ring.
[4-(9H-fluoren-9-yl)piperazino][1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanone: Contains similar structural elements but includes a pyrazole ring and methoxyphenyl group.
Uniqueness
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole is unique due to its combination of fluorenyl, piperazinyl, and benzothiadiazole moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties .
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c28-31(29,21-11-5-10-20-22(21)25-30-24-20)27-14-12-26(13-15-27)23-18-8-3-1-6-16(18)17-7-2-4-9-19(17)23/h1-11,23H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSPKEXIOGEIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)C5=CC=CC6=NSN=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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